2-(Methylamino)acetohydrazide

Description

Overview of Hydrazide Functional Groups in Modern Organic Synthesis

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group attached to an acyl group. wikipedia.org The core structure is defined by two nitrogen atoms single-bonded to each other, with one nitrogen atom connected to a carbonyl group, yielding the general formula R-C(=O)NHNH₂. mdpi.comontosight.aisciforum.net This functional group is a derivative of hydrazine (B178648) and is a cornerstone in the field of organic and medicinal chemistry. mdpi.comrjptonline.org

Hydrazides are recognized for their role as valuable intermediates, or synthons, in the synthesis of a wide variety of heterocyclic compounds. mdpi.comsciforum.net They are frequently used to construct five, six, or seven-membered rings containing one or more heteroatoms. sciforum.net The reactivity of the hydrazide moiety allows it to participate in reactions with both electrophiles and nucleophiles. mdpi.comresearchgate.net A key chemical feature of hydrazides is their ability to exhibit keto-enol tautomerism (also known as amido-iminol tautomerism), where they can exist in a keto form in the solid state and in equilibrium between the keto and enol forms when in solution. mdpi.comsciforum.netresearchgate.net

The synthesis of hydrazides is commonly achieved through the reaction of esters, acyl chlorides, or anhydrides with hydrazine. wikipedia.orgontosight.aimdpi.com This straightforward preparation makes them readily accessible building blocks for more complex molecular architectures. mdpi.com Their utility extends to various industrial applications, including the manufacturing of polymers and glues. mdpi.comsciforum.net The versatility and reactivity of the hydrazide functional group have made it a subject of significant interest for synthetic chemists exploring new molecular entities. mdpi.comhygeiajournal.com

Significance of Substituted Acetohydrazides as Versatile Synthetic Intermediates

Substituted acetohydrazides, which are derivatives of acetic acid hydrazide, represent a particularly important subclass of hydrazides. They serve as highly versatile intermediates for the synthesis of numerous organic compounds, especially various heterocyclic systems. rjptonline.orgscirp.org Their value lies in the fact that the core acetohydrazide scaffold can be readily modified, allowing for the introduction of diverse functional groups that can be used to construct complex molecular frameworks. scirp.orgekb.eg

Researchers have demonstrated the utility of substituted acetohydrazides as key starting materials. For instance, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide has been utilized as a pivotal intermediate for synthesizing a range of novel heterocyclic compounds. scirp.org Similarly, the derivatization of 2-benzothiazolyl acetohydrazide through reactions with various reagents highlights its potential for creating diverse chemical structures. ekb.eg These derivatives are often explored for their potential in medicinal chemistry and materials science. mdpi.comekb.eg The synthesis of novel coumarin-acetohydrazide derivatives has been reported, showcasing their potential as antiproliferative agents. rsc.org Furthermore, N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized to explore their antibacterial potential. researchgate.net This demonstrates the broad applicability of substituted acetohydrazides as platforms for developing new functional molecules.

Structural Context of 2-(Methylamino)acetohydrazide within the Hydrazide Compound Class

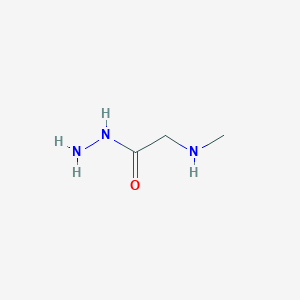

This compound is a specific example of a substituted acetohydrazide. Its structure consists of an acetohydrazide core where a methylamino group (-NHCH₃) is attached to the alpha-carbon (the carbon adjacent to the carbonyl group). This substitution places it within the family of aliphatic hydrazides. bldpharm.com The presence of the secondary amine in addition to the hydrazide moiety makes it a bifunctional molecule, offering multiple reactive sites for further chemical transformations.

The compound's structure makes it a valuable building block in organic synthesis. For example, it has been used as a precursor in the synthesis of novel 2-methylamino-4-substituted-1,3-thiazoles, where the hydrazide part of the molecule is condensed with other reagents to form complex heterocyclic structures. researchgate.net This utility as a synthetic intermediate is a defining characteristic of its role within the broader class of hydrazide compounds.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 37115-47-2 | bldpharm.comavantorsciences.commatrixscientific.com |

| Molecular Formula | C₃H₉N₃O | avantorsciences.comaccelachem.comuni.lu |

| Molecular Weight | 103.12 g/mol | avantorsciences.comaccelachem.com |

| SMILES | CNCC(=O)NN | bldpharm.comuni.lufluorochem.co.uk |

| InChI Key | LYGILYHNZNBRQP-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-5-2-3(7)6-4/h5H,2,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGILYHNZNBRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-47-2 | |

| Record name | 2-(Methylamino)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways for 2 Methylamino Acetohydrazide and Analogous Methylaminoacetohydrazides

Direct Synthesis Methodologies for 2-(Methylamino)acetohydrazide

The direct synthesis of this compound can be approached through the classical reaction of a carboxylic acid derivative with a hydrazine (B178648) moiety. This method is fundamental in forming the acylhydrazide linkage.

Approaches involving methylhydrazine and carboxylic acid derivatives (e.g., ethyl glycolate)

The synthesis of acetohydrazides is commonly achieved through the hydrazinolysis of esters. In the case of this compound, this would involve the reaction of a suitable carboxylic acid ester, such as an ethyl glycolate (B3277807) derivative, with methylhydrazine. A general representation of this reaction is the condensation of an ester with hydrazine hydrate (B1144303) in a suitable solvent, often an alcohol, under reflux. naturalspublishing.com For instance, the synthesis of DL-a-methylamino-propionic acid hydrazide is achieved by reacting the corresponding amino acid with hydrazine hydrate. google.com This process involves the initial conversion of the amino acid to its methyl ester, followed by treatment with hydrazine hydrate. google.com This established methodology for analogous compounds suggests that this compound could be synthesized by reacting a derivative of ethyl glycolate, specifically ethyl 2-(methylamino)acetate, with hydrazine hydrate. The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the ethoxy group and the formation of the desired acetohydrazide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 2-(methylamino)acetate | Hydrazine Hydrate | This compound | Hydrazinolysis |

| DL-a-methylamino-propionic acid methyl ester | Hydrazine Hydrate | DL-a-methylamino-propionic acid hydrazide | Hydrazinolysis |

Synthesis of Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, including hydrazones and heterocyclic systems.

Formation of N'-substituted this compound-Hydrazones

Hydrazones are a well-established class of compounds with significant applications in organic synthesis. thieme-connect.de The synthesis of N'-substituted this compound-hydrazones is typically achieved through the condensation reaction of this compound with various aldehydes and ketones. This reaction is generally straightforward and proceeds by mixing the two reactants in a suitable solvent, often with catalytic amounts of acid. nih.gov For example, the synthesis of N-acylhydrazones has been demonstrated by the condensation of 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide with a variety of aromatic aldehydes in acidic conditions, affording the final products in high yields. nih.gov Similarly, N'-(benzylidene)-2-(hydroxymethyl)benzohydrazide derivatives have been synthesized in a one-pot reaction of phthalide, hydrazine hydrate, and an aldehyde. researchgate.net These methodologies can be directly applied to this compound to generate a library of N'-substituted hydrazone derivatives. The resulting hydrazones can exist as a mixture of E/Z isomers and syn/anti conformers. nih.gov

| Hydrazide | Carbonyl Compound | Product Class |

| 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | Aromatic Aldehydes | N-Acylhydrazones |

| 2-(hydroxymethyl)benzohydrazide | Aldehydes | (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives |

| 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Aromatic Aldehydes | N'-substituted hydrazones |

Incorporation into Heterocyclic Frameworks (e.g., quinazoline-based scaffolds)

The this compound moiety can be incorporated into various heterocyclic systems, with quinazolines being a prominent example. Quinazoline (B50416) derivatives are known for their broad range of biological activities. mdpi.comnih.gov The synthesis of such integrated systems can be achieved by reacting a quinazoline precursor bearing a suitable leaving group with this compound. For instance, treatment of the sodium salt of 2‐methylsulfanyl‐4(3H)‐quinazolinone with methyl bromoacetate (B1195939) results in the formation of an N(3)‐alkyl ester. Subsequent reaction of this ester with hydrazine hydrate yields 2‐methylsulfanyl‐4‐oxo‐3(4H)‐quinazolinyl)acetohydrazide. researchgate.net This acetohydrazide can then undergo intramolecular cyclization to form more complex fused heterocyclic systems. researchgate.net This general strategy highlights how the acetohydrazide functional group can be appended to a pre-formed heterocyclic ring, serving as a handle for further structural modifications.

Strategies for Regioselective Synthesis of N-Methylated Hydrazides

The presence of two nitrogen atoms in the hydrazine moiety introduces the challenge of regioselectivity during alkylation reactions. Controlling which nitrogen atom is methylated is crucial for the synthesis of specific N-methylated hydrazide isomers.

Control over Nitrogen Methylation in Acetohydrazide Synthesis

Achieving regioselective methylation in the synthesis of N-methylated hydrazides is a significant synthetic challenge. The reaction of methylhydrazine with an activated carboxylic acid derivative can potentially yield two isomeric products. The outcome of such reactions is often dependent on the specific substrates and reaction conditions. In the synthesis of tetra-substituted phenylaminopyrazoles, the reaction of intermediates with methylhydrazine showed that the substituted nitrogen atom of methylhydrazine selectively displaces a leaving group. nih.gov This suggests that the steric and electronic environment of the reactants plays a crucial role in directing the regioselectivity.

Furthermore, studies on the site-selective methylation of Nβ-nosyl hydrazides of N-nosyl protected α-amino acids have shown that the regiochemical outcome can be controlled by the amount of the methylating agent used, such as diazomethane. acs.org The selectivity in this system is attributed to the different acidities of the various protons within the molecule. acs.org These findings indicate that by carefully choosing protecting groups and controlling reaction conditions, it is possible to direct the methylation to a specific nitrogen atom in the synthesis of N-methylated acetohydrazides.

| Substrate | Methylating Agent | Key Factor for Regioselectivity |

| Nβ-nosyl hydrazides of N-nosyl protected α-amino acids | Diazomethane | Amount of methylating agent and differential acidity of protons |

| N,S-thioketal intermediates | Methylhydrazine | Steric and electronic properties of reactants |

Advanced Methodologies for Purification and Isolation of Synthesized Compounds

The purification and isolation of this compound and its analogs are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. Due to the polar nature of the hydrazide and methylamino groups, these compounds exhibit high solubility in polar solvents, which necessitates the use of specific and often advanced purification techniques. The choice of methodology depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. Key methods include recrystallization, column chromatography, and extraction.

Recrystallization

Recrystallization is a primary and highly effective technique for purifying solid hydrazides, provided a suitable solvent system can be identified. The principle relies on the difference in solubility of the target compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

For compounds analogous to this compound, such as DL-α-methylamino-propionic acid hydrazide, specific solvent systems have been successfully employed. A common approach involves dissolving the crude product in a minimal amount of a hot "good" solvent and then allowing it to cool slowly, inducing the formation of pure crystals. If a single solvent is not effective, a binary solvent system (a "good" solvent paired with a "poor" solvent) can be used. The compound is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, after which reheating and slow cooling yield the purified crystals.

Commonly used solvent systems for the recrystallization of polar hydrazides are detailed in the table below.

| Solvent/System | Type | Rationale for Use |

| Ethanol (B145695) | Single Solvent | Effective for many polar organic molecules, including hydrazides. |

| Methanol/Water | Binary System | Methanol acts as the good solvent for polar hydrazides, while water serves as the anti-solvent to induce crystallization. |

| Alcohol/Ethyl Acetate (B1210297) | Binary System | A documented system for purifying analogous amino acid hydrazides, balancing polarity for effective crystallization. |

| Isopropyl Ether | Single Solvent | Used for recrystallizing similar small hydrazides like pivaloyl hydrazide. |

| n-Hexane/Ethyl Acetate | Binary System | A versatile system where ethyl acetate dissolves the polar compound and hexane (B92381) reduces the solubility upon cooling. |

Chromatographic Methods

When recrystallization is ineffective or when dealing with complex mixtures or oily products, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying hydrazide derivatives. However, the polar nature of the N-H and C=O bonds in hydrazides can lead to strong adsorption on the silica surface, causing poor separation and streaking of the compound band. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), is often added to the eluent. This deactivates the acidic sites on the silica gel, improving the peak shape and recovery of the target compound. For N-alkylated hydrazides, elution systems like dichloromethane/methanol and n-hexane/ethyl acetate have been used effectively.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase columns (e.g., C18) are commonly used. Due to the high polarity of short-chain hydrazides, the mobile phase typically consists of a high percentage of an aqueous solvent (like water with a formic acid or trifluoroacetic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an advanced chromatographic technique particularly suited for the separation of very polar compounds that show little to no retention in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the stationary phase surface, allowing for the retention of polar analytes like this compound through a partitioning mechanism.

The following table summarizes various chromatographic conditions used for purifying hydrazide compounds.

| Technique | Stationary Phase | Mobile Phase / Eluent System | Modifier |

| Column | Silica Gel | Dichloromethane:Methanol | 0.1% Triethylamine |

| Column | Silica Gel | n-Hexane:Ethyl Acetate | 0.1% Triethylamine |

| Prep-HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | 0.1% Formic Acid |

| HILIC | Amide or Silica | Acetonitrile/Water Gradient (high organic content) | Ammonium Formate Buffer |

Liquid-Liquid Extraction

Extraction is a fundamental work-up procedure used to separate the desired product from a reaction mixture based on its solubility characteristics. For amino acid hydrazides, which may be present as salts or have high water solubility, extraction can be used to remove nonpolar impurities. Conversely, after converting the hydrazide to its free base form, it may be extracted from an aqueous solution into an organic solvent. A documented procedure for an analog involves extracting the residual oil with boiling chloroform (B151607) to isolate the product hydrazide after initial work-up and filtration steps.

Filtration and Drying

Filtration is used throughout the purification process, primarily to collect crystallized solids after recrystallization or to remove insoluble byproducts and drying agents. For instance, in the synthesis of a methylamino acid hydrazide analog, filtration was used to remove precipitated sodium chloride and other undissolved materials before final isolation steps. After isolation, the purified compound must be thoroughly dried, typically under vacuum, to remove residual solvents, which is crucial for obtaining an accurate yield and for subsequent characterization.

Chemical Reactivity and Transformation of 2 Methylamino Acetohydrazide Derivatives

Reactions of the Hydrazide Functional Group

The hydrazide functional group is a versatile component in organic synthesis, primarily due to the nucleophilicity of the terminal nitrogen atom (-NH2). chemicalbook.commdpi.com This reactivity is central to condensation and cyclization reactions. The structure of the hydrazide's -NH-NH2 moiety is crucial to its reactivity; for instance, in acetohydrazide, the nitrogen of the central NH group is planar (sp2 hybridized), while the terminal NH2 group prefers an sp3 configuration. chemicalbook.com

A fundamental reaction of the hydrazide group is its condensation with carbonyl compounds. The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. This reaction, often referred to as a Schiff-base reaction, results in the formation of hydrazones, which contain the characteristic C=N-NH-C=O linkage. chemicalbook.com This process is typically efficient, often requiring simple mixing of the reactants, and produces stable C=N double bonds. chemicalbook.com

These reactions are widely used to synthesize various acyclic derivatives. For example, 2-(arylamino)acetohydrazides react with arylaldehydes and pentane-2,4-dione to yield N'-arylidene and N'-(4-oxopentan-2-ylidene) derivatives, respectively. researchgate.net Similarly, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been condensed with a variety of substituted benzaldehydes to produce a series of N'-benzylidene acetohydrazide derivatives. nih.gov

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Hydrazide Derivative | Carbonyl Compound | Resulting Product Class | Reference |

|---|---|---|---|

| 2-(Phenylamino)acetohydrazide | Benzaldehyde | N'-Benzylidene-2-(phenylamino)acetohydrazide | researchgate.net |

| 2-(Phenylamino)acetohydrazide | Pentane-2,4-dione | N'-(4-oxopentan-2-ylidene)-2-(phenylamino)acetohydrazide | researchgate.net |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | 2-Chlorobenzaldehyde | N'-(2-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | nih.gov |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | 4-(N,N-dimethylamino)benzaldehyde | N'-[4-(N,N-dimethylamino)benzylidene]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | nih.gov |

The hydrazone derivatives formed from condensation reactions are valuable intermediates for synthesizing a wide range of heterocyclic compounds. ekb.egmdpi.com The hydrazide moiety itself is also a key precursor for building nitrogen-containing heterocycles. chemicalbook.com

These cyclization reactions can be initiated by various reagents, leading to different ring systems:

Thiazolidinones and Azetidines: Hydrazones can react with thioacetic acid to yield thiazolidine (B150603) rings or with α-chloroacetylchloride to form azetidine (B1206935) rings. ekb.eg

1,3,4-Oxadiazoles: The heterocyclization of 2-(arylamino)acetohydrazides using reagents like carbon disulfide and potassium hydroxide (B78521) affords 5-((arylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. researchgate.net

Pyrazolyl-pyridazines: Efficient synthetic methods have been developed for creating compounds that combine pyrazolyl-pyridazine fragments with various azoles, starting from acetohydrazide derivatives. researchgate.net

Tetrazoles: The imine bond in a hydrazone can be cyclized using sodium azide (B81097) to produce a substituted tetrazole ring. ekb.eg

Thiadiazoles: Benzimidazole acetohydrazide intermediates can be cyclized to form benzimidazole-1,3,4-thiadiazoles. ajgreenchem.com

Table 2: Examples of Cyclization Reactions to Form Heterocyclic Systems

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Hydrazone (from capric acid hydrazide) | Thioacetic acid | Thiazolidine | ekb.eg |

| 2-(Arylamino)acetohydrazide | Carbon disulfide, Potassium hydroxide | 1,3,4-Oxadiazole-2(3H)-thione | researchgate.net |

| Hydrazone (from capric acid hydrazide) | Sodium azide | Tetrazole | ekb.eg |

| 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide | Various (for further cyclization) | Pyrazolyl-pyridazine combined with other azoles | researchgate.net |

| 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | Isothiocyanates, then H2SO4 | Benzimidazole-1,3,4-thiadiazole | ajgreenchem.com |

Reactions Involving the Secondary Amine (Methylamino) Group

While the hydrazide group is often the primary site of reaction, the secondary amine (methylamino) group also possesses nucleophilic character and can participate in various chemical transformations. As weak bases, amines are generally good nucleophiles. libretexts.org

The reactivity of the secondary amine allows for several types of reactions:

Acylation: Secondary amines react with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. libretexts.org This provides a route to further functionalize the 2-(methylamino)acetohydrazide scaffold.

Alkylation: Reaction with haloalkanes can lead to the formation of tertiary amines. libretexts.org

Enamine Formation: Most aldehydes and ketones react with secondary amines in acid-catalyzed, reversible reactions to yield enamines. libretexts.org This is an alternative reaction pathway to the hydrazone formation that occurs at the hydrazide terminus.

The specific reaction pathway—whether it occurs at the hydrazide or the secondary amine—can often be controlled by the choice of reagents, reaction conditions, and the relative nucleophilicity of the two nitrogen centers.

Mechanistic Investigations of Key Acetohydrazide Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Research has focused on elucidating the intricate pathways of reactions involving the hydrazide core.

Mechanistic studies on hydrazide derivatives have revealed complex reaction profiles that depend significantly on factors like pH. For instance, in the oxidation of benzhydrazide and phenylacetic hydrazide by hexachloroiridate(IV), the reaction was found to follow well-defined second-order kinetics. nih.gov

In cyclization reactions, mechanistic proposals also exist. For example, in the formation of spiro naphthoxazine dimers from the cyclization of certain hydrazones with triphosgene, the precise stage at which dimerization occurs is a key mechanistic question under investigation. mdpi.com

Derivatization Strategies for Enhanced Analytical Characterization

The high reactivity of the hydrazide functional group makes it an excellent chemical handle for derivatization, a process used to modify an analyte to improve its detection and quantification in analytical techniques like mass spectrometry (MS) and liquid chromatography (LC). Hydrazine-based reagents are particularly useful for targeting carbonyl-containing compounds. nih.gov

Several derivatization agents based on the hydrazide or hydrazine (B178648) structure have been developed:

Cyanoacetohydrazide: This has been explored as a novel derivatizing agent for analyzing steroids with UHPLC-HRMS. The derivatization significantly enhances ionization efficiency, leading to a two- to five-fold improvement in analytical signal. Optimal conditions were found to be at pH 2.8 for 70 minutes at 40°C. mdpi.com

2,4-Dinitrophenylhydrazine (DNPH): A classic reagent used to derivatize carbonyl compounds, improving their detection. nih.gov

2-Hydrazinoquinoline (HQ): This agent has been used for the simultaneous LC-MS analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples. It reacts with carbonyl groups to form Schiff bases and with carboxyl groups via an esterification reaction, making it a versatile tool for metabolomics. researchgate.netsemanticscholar.org

These strategies allow for the sensitive detection of low-concentration analytes in complex biological matrices by attaching a tag that is easily ionized and detected by modern analytical instruments. nih.govresearchgate.net

Table 3: Hydrazide-Based Reagents for Analytical Derivatization

| Derivatization Agent | Target Analytes | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Cyanoacetohydrazide | Steroids (carbonyl-containing) | UHPLC-HRMS | Enhance ionization efficiency and detection sensitivity | mdpi.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds (e.g., glucocorticoids) | MALDI-MSI | Improve detection of carbonyl-containing compounds in tissue | nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | LC-MS | Simultaneous analysis of diverse metabolite classes | researchgate.netsemanticscholar.org |

Coordination Chemistry of Acetohydrazide Ligands

Principles of Complexation with Metal Ions: Overview of Hydrazide-Metal Interactions

Hydrazides, characterized by the functional group -C(=O)NHNH₂, are versatile ligands in coordination chemistry. Their ability to bind with metal ions stems from the presence of multiple donor atoms, primarily the carbonyl oxygen and the terminal amino nitrogen. This allows them to act as chelating agents, forming stable ring structures with the metal center.

Keto-Enol Tautomerism: A key feature of hydrazides is their ability to exist in keto and enol forms, a phenomenon known as tautomerism. In the solid state, they are typically in the keto form. However, in solution, an equilibrium exists between the keto and the enol (amido-iminol) form. This equilibrium is crucial in their coordination behavior as it dictates the mode of binding to the metal ion.

Coordination Modes: Acetohydrazide and its derivatives can coordinate to metal ions in several ways:

Neutral Bidentate Ligands: In the keto form, the hydrazide can act as a neutral bidentate ligand, coordinating to the metal ion through the carbonyl oxygen and the amino nitrogen. This results in the formation of a stable five-membered chelate ring.

Monobasic Bidentate Ligands: Upon deprotonation of the enolic form, the hydrazide can act as a monobasic bidentate ligand. This mode of coordination is often observed in complexes synthesized under basic conditions.

Bridging Ligands: In some cases, hydrazide ligands can bridge two metal centers, leading to the formation of polynuclear complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ligands in the coordination sphere. For instance, in the presence of strongly coordinating solvents, the solvent molecules might compete with the hydrazide for coordination sites on the metal ion.

Hydrazide-metal complexes have been synthesized with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and iron(III). The interaction between the hydrazide ligand and the metal ion is typically a Lewis acid-base interaction, where the electron-rich donor atoms of the ligand donate a pair of electrons to the electron-deficient metal center.

Structural Characterization of Metal-Acetohydrazide Complexes

The structures of metal-acetohydrazide complexes are elucidated using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements.

Infrared Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazide ligand. The position of the C=O stretching vibration (ν(C=O)) in the IR spectrum is particularly informative. A shift of the ν(C=O) band to a lower wavenumber upon complexation indicates coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the N-H stretching vibrations can provide evidence for the involvement of the amino group in coordination.

Electronic Spectroscopy and Magnetic Measurements: Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide insights into the geometry of the coordination sphere around the metal ion. For instance, the electronic spectra of cobalt(II), nickel(II), and copper(II) complexes with acetohydrazide derivatives have been used to suggest octahedral geometries for these complexes semanticscholar.org.

Below is a table summarizing the coordination numbers and geometries of some metal complexes with hydrazide-based ligands.

| Metal Ion | Ligand | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| La(III) | Hexaaza macrocycle with acetohydrazide pendants | 10 | - | Dalton Trans., 2008, (29), 3841-50 |

| Co(II), Ni(II), Cu(II) | 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)acetohydrazide | 6 | Octahedral | J. Phys.: Conf. Ser. 1664 (2020) 012087 |

| Cu(II) | (E)-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide | - | - | Front. Chem., 2023, 11, 1232501 |

Role of Acetohydrazide in the Design of Novel Ligands for Coordination Compounds

The acetohydrazide moiety is a valuable building block in the design of more complex and versatile ligands for coordination chemistry. Its reactive terminal amino group can be readily condensed with aldehydes or ketones to form hydrazones. mdpi.com These hydrazone ligands often exhibit enhanced coordination capabilities and can be tailored to achieve specific properties in the resulting metal complexes.

Schiff Base Condensation: The reaction between an acetohydrazide and an aldehyde or ketone is a Schiff base condensation, which results in the formation of a C=N (azomethine) bond. This reaction is a cornerstone of ligand design, as it allows for the introduction of a wide variety of substituents, thereby tuning the electronic and steric properties of the ligand.

Increased Denticity: By reacting acetohydrazide with a molecule containing another donor group, it is possible to create ligands with higher denticity (the number of donor atoms that can bind to a metal ion). For example, condensation of an acetohydrazide with salicylaldehyde results in a tridentate ligand that can bind to a metal ion through the carbonyl oxygen, the azomethine nitrogen, and the phenolic oxygen.

Macrocyclic Ligands: Acetohydrazide units can also be incorporated into macrocyclic frameworks. These macrocyclic ligands are of particular interest due to their ability to form highly stable and selective complexes with metal ions, a phenomenon known as the macrocyclic effect. The synthesis of a hexaaza macrocyclic ligand containing acetohydrazide pendants for the complexation of lanthanide ions is a prime example of this approach nih.gov.

The versatility of the acetohydrazide group in ligand design has led to the development of a vast array of coordination compounds with diverse applications, including catalysis, materials science, and bioinorganic chemistry. The ability to systematically modify the ligand structure allows for the fine-tuning of the properties of the resulting metal complexes, making acetohydrazides a crucial component in the toolkit of coordination chemists.

Computational and Theoretical Investigations of 2 Methylamino Acetohydrazide Structures and Reactions

Quantum-Mechanical Studies of Molecular Structure and Conformation

Quantum-mechanical (QM) calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, which include ab initio and density functional theory (DFT), are used to determine the most stable three-dimensional arrangements of atoms, known as conformations. By solving approximations of the Schrödinger equation, QM methods can predict molecular geometries, bond lengths, bond angles, and the relative energies of different conformers.

For a molecule like 2-(Methylamino)acetohydrazide, with several rotatable single bonds, multiple low-energy conformations are possible. QM calculations can explore the potential energy surface of the molecule to identify these stable conformers and the energy barriers that separate them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. High-level QM simulations offer improved accuracy over simpler force-field methods for conformational searching, although they come at a higher computational cost. nih.gov The choice of the QM method and basis set is critical, with DFT methods like B3LYP and M06-2X being commonly used for such studies when paired with sufficiently large basis sets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By numerically solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, offering insights into conformational changes and intermolecular interactions. These simulations are particularly useful for studying how a molecule like this compound behaves in a solution or interacts with other molecules, such as water or biological macromolecules.

In the context of conformational analysis, MD simulations can explore the different shapes a molecule can adopt and the transitions between them. nih.gov This is achieved by simulating the molecule for a sufficient length of time to sample a representative range of its conformational space. nih.gov The results of MD simulations can be used to generate ensembles of structures, providing a more realistic representation of the molecule's behavior than a single static structure. nih.gov Furthermore, MD simulations can reveal details about intermolecular interactions, such as hydrogen bonding patterns between this compound and solvent molecules, which are crucial for understanding its solubility and reactivity. uoa.gr

Theoretical Prediction of Reaction Pathways and Energetics

Theoretical methods can be employed to predict the course of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.

Frontier molecular orbital (FMO) theory is a key concept in this area, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to predict how a molecule will interact with other species. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. nih.gov For instance, a small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Computational studies can calculate these orbital energies and other reactivity descriptors to predict how this compound might behave in different chemical environments. These theoretical predictions can guide the design of new synthetic routes and help to understand the molecule's potential metabolic pathways.

Tautomerism Studies in Hydrazide and Hydrazone Derivatives (e.g., Keto-Enol Forms)

Hydrazide and hydrazone derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. researchgate.netfrontiersin.org The most common form of tautomerism in these compounds is the keto-enol tautomerism, where an equilibrium exists between the keto form (containing a C=O group) and the enol form (containing a C=C-OH group). masterorganicchemistry.com

For this compound, the hydrazide moiety (-C(=O)NHNH-) can potentially exist in equilibrium with its enol tautomer (-C(OH)=NNH-). Computational studies can predict the relative stabilities of these tautomeric forms. Generally, for simple aldehydes and ketones, the keto form is significantly more stable and thus favored at equilibrium. masterorganicchemistry.com However, structural factors such as conjugation, hydrogen bonding, and aromaticity can influence the position of this equilibrium. masterorganicchemistry.com Quantum chemical calculations can determine the energies of the keto and enol forms of this compound and the energy barrier for their interconversion. These studies are important as the different tautomers may exhibit distinct chemical and biological properties. frontiersin.org For example, the ability of hydrazones to coordinate to metal ions can be influenced by their tautomeric state. researchgate.net

Advanced Analytical Methodologies for Characterization of 2 Methylamino Acetohydrazide and Its Derivatives

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 2-(Methylamino)acetohydrazide, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl protons (CH₃) attached to the nitrogen would appear as a singlet, while the methylene protons (CH₂) would likely appear as a singlet as well, unless coupling to the adjacent NH proton is observed. The protons of the hydrazide (NH and NH₂) and the methylamino (NH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can be sensitive to solvent, concentration, and temperature. mdpi.com

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. A spectrum for this compound would be expected to show three distinct signals corresponding to the methyl carbon (N-CH₃), the methylene carbon (-CH₂-), and the carbonyl carbon (C=O). The carbonyl carbon typically appears significantly downfield due to the deshielding effect of the electronegative oxygen atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| CH₃ -NH | ~2.3 (singlet, 3H) | ~35.0 | Chemical shift typical for an N-methyl group. |

| CH₃-NH | Variable (broad singlet, 1H) | - | Exchangeable proton; shift is solvent-dependent. |

| -CH₂ - | ~3.0 (singlet, 2H) | ~55.0 | Adjacent to an amino group and a carbonyl group. |

| C=O-NH -NH₂ | Variable (broad singlet, 1H) | - | Exchangeable amide proton. mdpi.com |

| NH-NH₂ | Variable (broad singlet, 2H) | - | Exchangeable amine protons. mdpi.com |

| -C =O | - | ~170.0 | Typical chemical shift for an amide/hydrazide carbonyl carbon. researchgate.net |

Note: Data is predicted based on typical values for similar functional groups in related hydrazide and N-methyl compounds. researchgate.netmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The presence of N-H bonds in the primary amine (NH₂) and secondary amine (NH) groups will result in stretching vibrations in the 3200-3400 cm⁻¹ region. masterorganicchemistry.com Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show a single band. The carbonyl group (C=O) of the hydrazide will produce a strong, sharp absorption band, typically around 1640-1680 cm⁻¹, often referred to as the Amide I band. rdd.edu.iqredalyc.org The C-H bonds of the methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazide, Amine) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium |

Note: Values are based on established ranges for the indicated functional groups. masterorganicchemistry.comrdd.edu.iqredalyc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of a molecule. measurlabs.comnih.govresearchgate.net For this compound (C₃H₉N₃O), the expected monoisotopic mass is 103.07456 Da. uni.lu HRMS analysis would aim to detect the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ with a high degree of mass accuracy. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before mass analysis. These methods are useful for analyzing the purity of this compound and identifying any byproducts or derivatives. cdc.govresearchgate.net The mass spectrometer provides fragmentation patterns that can help in structural confirmation.

Table 3: Predicted m/z Values for this compound in HRMS

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₃H₉N₃O⁺ | 103.0746 |

| [M+H]⁺ | C₃H₁₀N₃O⁺ | 104.0818 |

| [M+Na]⁺ | C₃H₉N₃ONa⁺ | 126.0638 |

| [M-NH₂]⁺ | C₃H₇N₂O⁺ | 87.0558 |

| [CH₃NHCH₂]⁺ | C₂H₆N⁺ | 44.0500 |

Note: Predicted m/z values are calculated based on the elemental composition. uni.lu

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is most useful for molecules containing chromophores, such as conjugated systems. Simple, non-conjugated molecules like this compound are not expected to show strong absorption in the UV-Vis spectrum. The primary chromophore is the carbonyl group, which can exhibit a weak n→π* transition in the UV region, typically around 210-230 nm. While not a primary technique for structural elucidation of this particular compound, it can be used to monitor reactions if a derivative containing a significant chromophore is synthesized. redalyc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For a pure sample of this compound (C₃H₉N₃O), the analysis must align with the calculated values. nih.govresearchgate.net

Table 4: Elemental Composition of this compound (C₃H₉N₃O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 3 | 36.033 | 34.94 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 8.80 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 40.77 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 15.52 |

| Total | | | 103.125 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure would reveal the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding. The hydrazide group is often found to be relatively planar. nih.govnih.gov The NH and NH₂ groups, along with the carbonyl oxygen, can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks in the crystal lattice. nih.gov While a specific crystal structure for this compound is not available, analysis of related structures like acetohydrazide provides insight into the expected structural parameters. nih.gov

Table 5: Typical Bond Lengths and Angles for Acetohydrazide-like Structures

| Bond/Angle | Typical Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.33 Å |

| N-N Bond Length | ~1.45 Å |

| O=C-N Angle | ~122° |

| C-N-N Angle | ~119° |

Note: Data is based on crystallographic information for related acetohydrazide structures. researchgate.netnih.govnih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the separation, identification, and quantification of this compound and its derivatives. The inherent polarity and chemical nature of these compounds often necessitate specialized chromatographic approaches to achieve optimal separation and detection. Research in this area, while not extensive for this specific molecule, draws upon established methodologies for analogous compounds such as hydrazines, hydrazides, and small polar amines.

The primary challenge in the HPLC analysis of this compound lies in its poor retention on conventional reversed-phase columns (like C18) under standard mobile phase conditions. This is due to its high polarity and small molecular size. Consequently, analytical strategies frequently involve either derivatization or the use of alternative chromatographic modes.

Derivatization-Based HPLC Methods

Pre-column derivatization is a widely adopted strategy to enhance the chromatographic properties and detectability of small, polar analytes like this compound. This process involves reacting the analyte with a reagent to form a less polar, more easily detectable derivative. Common derivatizing agents for primary and secondary amines, as well as hydrazines, include compounds that introduce a chromophore or fluorophore into the molecule.

For instance, reagents like dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently employed to derivatize primary and secondary amines, allowing for sensitive fluorescence or UV detection. Similarly, for the hydrazide moiety, derivatization with aldehydes, such as p-tolualdehyde or benzaldehyde, can form stable hydrazones that are amenable to reversed-phase HPLC analysis with UV or mass spectrometry (MS) detection. This approach not only improves retention but also significantly enhances the sensitivity and selectivity of the analysis.

Alternative Chromatographic Modes

For the direct analysis of underivatized this compound, alternative chromatographic techniques to standard reversed-phase HPLC are often more effective.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds. In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded polar functional group) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention of polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.

Mixed-Mode Chromatography: This approach utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics. For a molecule like this compound, which has a basic methylamino group, a mixed-mode column with cation-exchange properties can provide enhanced retention and selectivity.

Illustrative Research Findings

While specific studies detailing a validated HPLC method for this compound are not abundant in publicly accessible literature, methodologies for closely related compounds provide a strong basis for method development. For example, the analysis of acetohydrazide and other small hydrazines has been successfully achieved using derivatization followed by LC-MS. These methods demonstrate excellent linearity, accuracy, and low limits of detection, often in the parts-per-million (ppm) range.

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Derivatization-Based RP-HPLC | HILIC |

| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Amide, Diol |

| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Acetate (B1210297), Formate) | Water with Buffer (e.g., Ammonium Formate) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | Acetonitrile |

| Gradient | Increasing concentration of Mobile Phase B | Decreasing concentration of Mobile Phase B |

| Detector | UV-Vis, Fluorescence, Mass Spectrometry | Mass Spectrometry, Evaporative Light Scattering Detector (ELSD) |

| Derivatizing Agent | Dansyl Chloride, OPA, Benzaldehyde | Not Applicable |

Table 1: Representative HPLC Conditions for the Analysis of this compound and its Analogs.

Conceptual Framework for 2 Methylamino Acetohydrazide As a Synthetic Building Block and Scaffold

Principles of Molecular Scaffold Design in Contemporary Organic Synthesis

The principles of scaffold design can be broadly categorized:

Functional vs. Structural Scaffolds: Scaffolds can be classified as either functional or structural. A functional scaffold contains the essential interacting elements required for a specific biological activity (a pharmacophore), while a structural scaffold primarily serves to orient the appended functional groups in the correct geometry for interaction with a target.

Molecular Complexity and 3D Shape: There is a growing emphasis on designing scaffolds with significant three-dimensional character. Molecules with higher fractions of sp3-hybridized carbon atoms and defined stereochemistry are often more successful in drug discovery programs as they can explore chemical space more effectively than flat, aromatic structures. This has driven the development of strategies to create sp3-rich, non-planar scaffolds. ljmu.ac.uk

Synthetic Tractability: An effective scaffold must be synthetically accessible. The design process involves identifying core structures that can be readily synthesized and subsequently functionalized at specific points. This often involves retrosynthetic analysis to break down a complex target into simpler, synthetically viable building blocks.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex small molecules, often starting from a common scaffold. By applying a variety of synthetic reactions to a core building block, libraries of compounds covering a wide range of chemical space can be generated.

Scaffold Hopping: This technique involves replacing the core scaffold of a known active molecule with a structurally different one while maintaining the original biological activity. mdpi.com The goal is to discover new chemical classes with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property positions.

The design process is often aided by computational tools that help analyze and compare molecular frameworks, predict properties, and guide the selection of scaffolds for synthesis. Ultimately, the strategic selection and design of a molecular scaffold are critical for the efficient construction of novel molecules with tailored functions.

Integration of the 2-(Methylamino)acetohydrazide Moiety into Complex Organic Architectures

The this compound molecule is a versatile synthetic building block due to its distinct reactive sites, which allow for its incorporation into a wide array of more complex molecular structures. The key to its utility lies in the differential reactivity of its functional groups: the terminal primary amine of the hydrazide (-NH2), the secondary amine (-NH(CH3)), and the carbonyl group (C=O).

The hydrazide functional group (-CONHNH2) is a particularly powerful synthon for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.com The terminal -NH2 group is a potent nucleophile, readily participating in condensation reactions with electrophiles.

Key Integration Strategies:

Formation of Hydrazones: The most common reaction of the acetohydrazide moiety is its condensation with aldehydes and ketones to form stable N-acylhydrazones. This reaction provides a straightforward method to append a wide variety of substituents (R1, R2) onto the core structure. The resulting hydrazones are not merely inert products; the imine bond (C=N) can participate in further cyclization reactions or act as a coordinating ligand for metal complexes.

Synthesis of Five-Membered Heterocycles: The this compound scaffold is an excellent precursor for various five-membered heterocyclic rings.

1,3,4-Oxadiazoles: Cyclization of 2-(arylamino)acetohydrazides with reagents like carbon disulfide in a basic medium, followed by alkylation, is a known route to S-alkyl substituted 1,3,4-oxadiazole-2-thiones. researchgate.net A similar strategy can be applied to the this compound core.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings. The hydrazide first condenses with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole core.

1,2,4-Triazoles: Reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole derivatives.

Peptoid Surrogates: N-substituted glycines, known as peptoids, are important in creating peptide mimics. Hydrazide-containing N-substituted glycines have been explored as "peptoid hydrazides" for the rapid synthesis of chemical libraries, demonstrating the utility of this type of scaffold in biomimetic chemistry. st-andrews.ac.ukresearchgate.net

The N-methyl group on the secondary amine provides a fixed point of substitution, influencing the molecule's conformation and properties compared to its unsubstituted counterpart, 2-aminoacetohydrazide. This substitution can enhance solubility and modify the electronic and steric environment of the adjacent carbonyl group.

Below is a table summarizing potential synthetic transformations for integrating the this compound scaffold.

| Reactant Type | Example Reagent | Resulting Structure/Moiety | Potential Application |

|---|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | N'-Benzylidene-2-(methylamino)acetohydrazide (Hydrazone) | Precursor for further cyclization, Ligand for coordination chemistry |

| 1,3-Dicarbonyl | Acetylacetone | N-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide | Core of bioactive pyrazole derivatives |

| Carbon Disulfide (CS₂) | CS₂ in KOH | 5-((Methylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | Precursor for substituted 1,3,4-oxadiazoles researchgate.net |

| Isothiocyanate | Phenyl isothiocyanate | Intermediate thiosemicarbazide for triazole synthesis | Building block for triazole-based compounds |

| Acylating Agent | Acetyl Chloride | N'-Acetyl-2-(methylamino)acetohydrazide | Modification of the terminal nitrogen for property tuning |

Strategies for Constructing Diverse Molecular Libraries from an Acetohydrazide Core

The this compound scaffold is an ideal starting point for the construction of diverse molecular libraries using principles of combinatorial chemistry. Its well-defined reactive sites allow for the systematic introduction of diversity at specific points, enabling the exploration of a broad chemical space from a single, simple core.

The primary strategy involves leveraging the high reactivity and reliability of the hydrazide-to-hydrazone conversion. This approach allows for the creation of a large library by reacting the core scaffold with a collection of diverse carbonyl-containing compounds.

A General Strategy for Library Synthesis:

Scaffold Preparation: The synthesis begins with the this compound core. This molecule serves as the constant region in the resulting library.

Diversity Introduction (R¹ and R²): A library of diverse aldehydes (R¹CHO) and/or ketones (R¹(R²)C=O) is selected. These reagents will introduce variability into the final products. The selection can be based on various criteria, such as steric bulk, electronic properties (electron-donating vs. electron-withdrawing groups), or the presence of additional functional groups for subsequent reactions.

Parallel Synthesis: The condensation reaction is typically robust and can be performed in parallel, often in a multi-well plate format. Equimolar amounts of the acetohydrazide core and each member of the carbonyl library are reacted under mild conditions (e.g., in ethanol (B145695) with catalytic acid) to generate a library of corresponding N-acylhydrazones.

Further Diversification: The initial hydrazone library can be used as an intermediate for further diversification.

Reduction: The C=N bond of the hydrazones can be selectively reduced (e.g., using sodium cyanoborohydride) to yield a library of saturated N-substituted "peptoid hydrazides," introducing conformational flexibility. st-andrews.ac.uk

Cyclization: The entire library can be subjected to cyclization conditions. For instance, reacting the hydrazone library with chloroacetyl chloride could potentially lead to a collection of azetidinone derivatives.

This modular approach allows for the rapid generation of hundreds or thousands of distinct compounds from a single core. The properties of the resulting molecules are systematically varied based on the inputs from the carbonyl library, making this an efficient strategy for hit-finding in drug discovery.

The table below illustrates a hypothetical library generated from the this compound core and a small selection of aldehydes.

| Entry | Aldehyde Reactant | Structure of Aldehyde | Product Name |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Cl-C₆H₄-CHO | N'-(4-Chlorobenzylidene)-2-(methylamino)acetohydrazide |

| 2 | 2-Furaldehyde | C₄H₃O-CHO | N'-(Furan-2-ylmethylene)-2-(methylamino)acetohydrazide |

| 3 | 4-Anisaldehyde | CH₃O-C₆H₄-CHO | N'-(4-Methoxybenzylidene)-2-(methylamino)acetohydrazide |

| 4 | Cyclohexanecarboxaldehyde | C₆H₁₁-CHO | N'-(Cyclohexylmethylene)-2-(methylamino)acetohydrazide |

| 5 | Pyridine-4-carboxaldehyde | C₅H₄N-CHO | 2-(Methylamino)-N'-(pyridin-4-ylmethylene)acetohydrazide |

By expanding the set of carbonyl reactants and incorporating subsequent reaction steps, this strategy enables the creation of large, diverse, and novel chemical libraries based on the acetohydrazide core.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylamino)acetohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, hydrazide derivatives are synthesized by refluxing coumarin-based ethyl acetate esters with hydrazine hydrate in ethanol, followed by recrystallization (yields ~69–91%) . Schiff base derivatives are formed by reacting the hydrazide intermediate with aldehydes or ketones under acidic conditions (e.g., acetic acid) at reflux or room temperature, as demonstrated in studies on antiviral and antioxidant derivatives .

Q. How are spectroscopic techniques (e.g., NMR, FTIR) employed to characterize this compound derivatives?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C-NMR to confirm hydrogen and carbon environments (e.g., coupling patterns for hydrazone protons) and FTIR to identify functional groups like C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) . X-ray crystallography is used for definitive stereochemical assignments, as shown in studies on benzothiazole-acetohydrazide hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound-based hydrazones?

- Methodological Answer : Yield optimization requires adjusting solvent polarity, temperature, and stoichiometry. For instance, using a 1:1 methanol/chloroform mixture with acetic acid as a catalyst improved Schiff base formation (91% yield) compared to pure acetic acid (69%) . Kinetic studies under varying temperatures (reflux vs. room temperature) can identify rate-limiting steps .

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donor/acceptor behavior. For example, derivatives with low HOMO-LUMO gaps (e.g., 3.2–4.1 eV) exhibit strong corrosion inhibition due to enhanced electron donation to metal surfaces . Molecular docking further evaluates binding affinities to biological targets like viral proteases .

Q. How do structural modifications (e.g., substituent introduction) impact the biological activity of this compound analogs?

- Methodological Answer : Substituent effects are systematically tested via SAR studies. Introducing electron-withdrawing groups (e.g., –Cl) enhances antiviral activity (IC₅₀ = 8.5 µg/mL against HAV) , while bulky substituents (e.g., 4-dimethylaminobenzylidene) reduce actoprotective efficacy in fatigue models . Antioxidant activity correlates with radical scavenging capacity, where DPPH assay results guide substituent selection .

Q. How can discrepancies in biological activity data for structurally similar derivatives be resolved?

- Methodological Answer : Contradictions arise from assay variability (e.g., agar diffusion vs. microdilution for antimicrobial testing) or subtle stereochemical differences. Cross-validation using multiple assays (e.g., DPPH, nitric oxide scavenging, and reducing power tests) and crystallographic data ensures reproducibility . Meta-analyses of thermodynamic parameters (e.g., adsorption free energy in corrosion studies) also clarify mechanistic inconsistencies .

Application-Focused Questions

Q. What methodologies are used to evaluate the corrosion inhibition efficiency of this compound derivatives on metals?

- Methodological Answer : Weight loss measurements quantify inhibition efficiency (up to 94.7% in 1M HCl) . Surface characterization via SEM reveals inhibitor adsorption patterns, while Langmuir isotherm models confirm monolayer coverage . Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance to validate results.

Q. How are this compound derivatives screened for antimicrobial activity?

- Methodological Answer : Agar diffusion assays identify zone-of-inhibition thresholds (e.g., 15–22 mm against E. coli), complemented by MIC (Minimum Inhibitory Concentration) determinations . Hybrid derivatives with triazole or benzimidazole moieties show enhanced broad-spectrum activity due to synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.